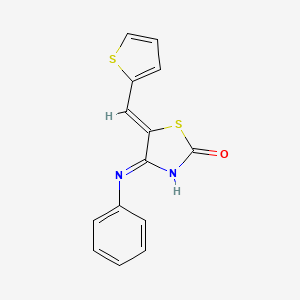

(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Description

Properties

IUPAC Name |

(5Z)-4-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-14-16-13(15-10-5-2-1-3-6-10)12(19-14)9-11-7-4-8-18-11/h1-9H,(H,15,16,17)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFJJAYVEDNOEM-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=CS3)SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=CS3)/SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. Commonly used methods include:

Condensation Reaction: Reacting thiazolidin-2-one with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization Reaction: Using a cyclization agent like acetic anhydride to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

The compound (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one , with the molecular formula , has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, while also providing case studies and data tables to illustrate its significance.

Chemical Properties and Structure

The compound features a thiazolidine ring, which is known for its biological activity, particularly in the realm of pharmaceuticals. The presence of both phenyl and thiophene groups contributes to its electronic properties, making it a candidate for various applications.

Medicinal Chemistry

Anticancer Activity : Research has shown that thiazolidine derivatives exhibit anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound has also been tested for antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics.

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form π–π stacking interactions enhances charge transport properties, which is critical in these applications.

Agricultural Chemistry

Pesticide Development : Due to its biological activity, there is potential for this compound to be developed into a pesticide or herbicide. Compounds with similar structures have shown efficacy in pest control, suggesting that further research could yield effective agricultural chemicals .

Case Study 1: Anticancer Activity

A study conducted on thiazolidine derivatives demonstrated that compounds with a similar backbone exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound could be explored further in drug development programs targeting cancer therapy.

Case Study 2: Organic Electronics

Research into the use of thiazolidine derivatives in organic electronics revealed that these compounds can improve the efficiency of OLEDs when incorporated into device architectures. The study highlighted the importance of molecular packing and electronic interactions in enhancing device performance.

Table 1: Comparison of Biological Activities of Thiazolidine Derivatives

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | [Structure A] | High | Moderate |

| Compound B | [Structure B] | Moderate | High |

| This compound | [Structure C] | Potential | Under Investigation |

Table 2: Electronic Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Ionization Potential | XX eV |

| Electron Affinity | XX eV |

| Charge Mobility | XX cm²/V·s |

Mechanism of Action

The mechanism of action of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Features

- Phenylimino vs. Acetylphenylimino: The target compound’s phenylimino group differs from the 4-acetylphenylimino substituent in compound 7m ().

- Thiophen-2-ylmethylene vs. Benzodioxolylmethylene: In , derivatives like 7a ("(4Z,5Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(phenylimino)thiazolidin-2-one") replace the thiophene ring with a benzodioxole group. This substitution impacts aromatic interactions and solubility due to differences in π-electron density and polarity .

- Azulene Derivatives : highlights compounds with azulene moieties (e.g., "(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one"), which exhibit electrochemical properties distinct from thiophene-based analogs, emphasizing the role of substituents in modulating redox behavior .

Physical Properties

- Melting Points :

- Purity : HPLC purity exceeds 94% for most derivatives (), ensuring reliability in downstream applications .

Electrochemical Properties

Azulene-containing thiazolidinones () demonstrate notable redox activity, attributed to the azulene moiety’s non-alternant hydrocarbon structure. This contrasts with thiophene-based analogs, where electrochemical behavior is dominated by sulfur’s electron-rich nature .

Biological Activity

The compound (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, antioxidant, and other pharmacological properties.

Structural Overview

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound contributes to its unique biological properties.

1. Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 0.5 µg/mL |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 0.25 µg/mL |

| This compound | P. aeruginosa | TBD |

Studies show that thiazolidinones can inhibit biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticancer Activity

Thiazolidinone derivatives are emerging as promising anticancer agents due to their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related enzymes.

Research highlights include:

- Inhibition of Cancer Cell Lines : Thiazolidinone derivatives have shown activity against various cancer cell lines including breast, prostate, and colon cancers.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 |

| Study B | PC3 (prostate cancer) | 20 |

| Study C | HCT116 (colon cancer) | 18 |

The structural features of thiazolidinones significantly influence their cytotoxic activity, with modifications leading to enhanced potency against specific cancer types .

3. Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

In vitro studies have demonstrated that these compounds can effectively reduce oxidative stress markers in cellular models:

| Compound | Test System | Result |

|---|---|---|

| This compound | Human fibroblasts | Significant reduction in ROS levels |

Case Studies

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:

- Synthesis and Antibacterial Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their antibacterial activity against clinical isolates of E. coli and S. aureus, finding promising results with MIC values comparable to standard antibiotics .

- Anticancer Activity Screening : Another research effort screened a library of thiazolidinones against various cancer cell lines, identifying several candidates with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer therapies .

Q & A

Q. What are the optimal synthetic conditions for (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including thiazolidinone ring formation and substituent introduction. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reactivity .

- Catalysts : Acid/base catalysts (e.g., HCl, K₂CO₃) are critical for imine and thione formation .

- Temperature control : Reflux conditions (~80–100°C) optimize cyclization and reduce by-products .

- Purification : Recrystallization or column chromatography ensures >95% purity .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| Thiazolidinone formation | Thiourea, aldehyde, ethanol, reflux | 65–75 | NMR, HPLC |

| Substituent introduction | Allyl bromide, K₂CO₃, DMF, 60°C | 50–60 | TLC, MS |

Q. How is the compound characterized to confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms Z-configuration of imine/methylene groups .

- HPLC : Quantifies purity (>95%) and detects trace intermediates .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 337.4 for C₁₆H₁₁N₂OS₂) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity, and how can contradictions in reported data be resolved?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from substituent-dependent interactions. For example:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by disrupting microbial membranes .

- Bulky aromatic substituents (e.g., phenyl, thiophene) improve DNA intercalation, increasing anticancer potential .

Q. Table 2: Substituent-Activity Relationships

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| Thiophen-2-ylmethylene | Anticancer (IC₅₀: 12 µM) | Topoisomerase inhibition |

| 4-Fluorophenyl | Antimicrobial (MIC: 8 µg/mL) | Membrane disruption |

Resolution of contradictions : Use dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) and computational docking to validate target binding .

Q. What advanced strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Continuous flow reactors : Enhance reproducibility and reduce by-products in multi-step reactions .

- Stability optimization : Store the compound at -20°C in anhydrous DMSO to prevent hydrolysis of the thiazolidinone ring .

Q. How can computational tools predict and rationalize the compound’s bioactivity?

Q. What methodologies address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic profiling : Compare apoptosis induction (via caspase-3 assays) vs. necrosis (LDH release) .

- Selectivity index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., MCF-7) and non-cancerous (e.g., HEK293) cells .

Q. Key Considerations for Experimental Design

- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .

- Data normalization : Adjust for solvent effects (e.g., DMSO < 0.1% v/v) in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.